molecular formula C20H22F2N6O B1683966 N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide CAS No. 1004990-28-6

N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide

Numéro de catalogue B1683966
Numéro CAS: 1004990-28-6
Poids moléculaire: 400.4 g/mol
Clé InChI: MOZRQQTUYAYCQT-FQEVSTJZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is an enantiopure stereoisomer of the drug, Janus kinase 3 (Jak3) inhibitor . It has been found to inhibit selected members of the STE7 and STE20 subfamily of kinases .


Synthesis Analysis

The synthesis of this compound involves a series of reactions . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro heptan-7-amine . Compound ® - 6c exhibited an IC 50 value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2 .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several key components. The compound has a pyrrolo[2,3-d]pyrimidine core, which is a common structure in many pharmaceutical compounds . The compound also contains a piperidine ring, which is a common feature in many bioactive compounds .


Chemical Reactions Analysis

The compound has been found to exhibit potent inhibitory activity against several key enzymes, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C20H22F2N6O . It has a molecular weight of 400.4 g/mol . The compound is also known by several synonyms, including PF-AKT400, akt inhibitor, and AKT protein kinase inhibitor .

Applications De Recherche Scientifique

Design and Synthesis for Biological Activity

The design and synthesis of complex compounds similar to N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide often aim to explore their biological and pharmacological activities. For instance, the study on the compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide highlights the process of design, synthesis, and evaluation of its antiproliferative activity against various cancer cell lines, using crystal structure determination and molecular docking studies (Pei Huang et al., 2020). This approach is indicative of the broader scientific interest in developing compounds with potential anticancer activities, where the structural features of such compounds are critical to their biological efficacy.

Molecular Structure and Theoretical Analysis

The investigation into the molecular structures and properties of compounds bearing pyrrolo[2,3-d]pyrimidin rings involves detailed theoretical and structural analysis. For example, research on the synthesis and characterization of pyrazole derivatives, including their X-ray crystal studies, provides insights into the identification of antitumor, antifungal, and antibacterial pharmacophore sites (A. Titi et al., 2020). These studies are pivotal for understanding how structural variations in compounds can influence their biological activities, offering a foundation for the targeted design of new therapeutic agents.

Antitumor and Anticancer Potential

The potential antitumor and anticancer applications of compounds with complex molecular architectures are a significant area of research. The discovery of compounds like AZD4877, a kinesin spindle protein inhibitor, underscores the ongoing efforts to find novel therapeutic agents for cancer treatment. This compound demonstrated notable in vivo efficacy and supported its selection as a clinical candidate for cancer treatment (M. Theoclitou et al., 2011). Such research efforts are indicative of the broader scientific endeavor to exploit the unique chemical structures of compounds for therapeutic purposes, especially in oncology.

Orientations Futures

The compound has shown potential for further development into a drug applied in acute-myeloid-leukemia (AML) therapeutics . It is a promising candidate for clinical evaluation .

Propriétés

IUPAC Name

N-[[(3S)-3-amino-1-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl]-2,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N6O/c1-2-12-8-24-17-16(12)18(27-11-26-17)28-6-5-20(23,10-28)9-25-19(29)14-4-3-13(21)7-15(14)22/h3-4,7-8,11H,2,5-6,9-10,23H2,1H3,(H,25,29)(H,24,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZRQQTUYAYCQT-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C1C(=NC=N2)N3CCC(C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CNC2=C1C(=NC=N2)N3CC[C@@](C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.